2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride
Overview
Description
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white solid appearance and is typically stored at -20°C due to its hygroscopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride involves several steps. One common method includes the reaction of 4-methoxyphenylacetone with ammonia and hydrogen in the presence of a catalyst to form the intermediate 2-amino-1-(4-methoxyphenyl)propan-1-ol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxyphenylacetone.
Reduction: Formation of 4-methoxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
- 2-Amino-1-(4-methoxyphenyl)ethanol
- 2-Amino-1-(4-methoxyphenyl)propan-1-one
Uniqueness
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methoxyphenyl group.
Biological Activity
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride, commonly referred to as 2-AMPP hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzymatic modulation. This article provides a comprehensive overview of the biological activity of 2-AMPP hydrochloride, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 217.69 g/mol
- Structural Features : The compound features an amino group, a hydroxyl group, and a methoxy-substituted phenyl group, contributing to its unique chemical properties and biological activities .
The biological activity of 2-AMPP hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. Notably:
- Serotonin Modulation : Research indicates that 2-AMPP hydrochloride may interact with serotonin receptors, especially the 5-HT2C receptor. This interaction suggests a potential role in modulating mood and cognitive functions .
- Enzymatic Interaction : The compound has been studied for its ability to act as a ligand, binding to various enzymes and receptors, thereby influencing their activity. This can lead to significant biochemical effects such as inhibition or activation of enzymatic pathways .
Neuroprotective Effects
Studies involving animal models have suggested that 2-AMPP hydrochloride may possess neuroprotective properties. These effects are thought to be linked to its ability to:
- Modulate Neuroinflammation : By influencing inflammatory pathways in the brain, the compound may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
- Reduce Oxidative Stress : The antioxidant properties of 2-AMPP hydrochloride may contribute to protecting neuronal cells from oxidative damage .
Comparative Studies
To understand its efficacy better, 2-AMPP hydrochloride has been compared with structurally similar compounds. The following table summarizes some relevant comparisons:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-AMPP Hydrochloride | CHClNO | Neuroprotective, serotonin modulation |
1-Amino-1-(4-methoxyphenyl)propan-2-ol | CHClN | Similar receptor interactions |
4-Methoxyphenylacetone | CHO | Precursor in synthesis |
Study on Neuroprotective Effects
A notable study investigated the effects of 2-AMPP hydrochloride on neuroinflammation in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced markers of inflammation and oxidative stress in the brain. This suggests a potential therapeutic role for 2-AMPP hydrochloride in managing Alzheimer's disease symptoms .
In Vitro Studies
In vitro assays have demonstrated that 2-AMPP hydrochloride exhibits varying degrees of inhibitory activity against specific enzymes involved in neurotransmitter metabolism. For instance, it showed promising results in inhibiting monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine .
Properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10(12)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDTZLOWSYNYRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10981811 | |
Record name | 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10981811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63991-23-1 | |
Record name | Benzenemethanol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10981811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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